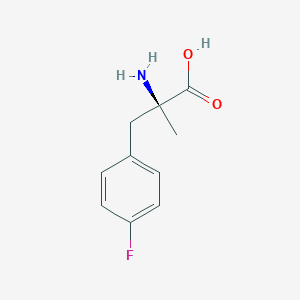

(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid

Beschreibung

BenchChem offers high-quality (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRMBENCQBOTHY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469114 | |

| Record name | 4-Fluoro-alpha-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130855-57-1 | |

| Record name | 4-Fluoro-alpha-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic Acid: A Core Component in Modern Drug Design

Introduction: The Strategic Advantage of Fluorination and α-Methylation in Amino Acid Scaffolds

In the landscape of contemporary drug discovery and peptide therapeutics, the strategic modification of amino acid building blocks is a cornerstone of innovation. (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, also known as α-methyl-L-4-fluorophenylalanine, represents a pivotal example of such molecular engineering. This non-proteinogenic amino acid integrates two key structural modifications—α-methylation and para-fluorination of the phenyl ring—that confer significant and often synergistic advantages to parent peptides and small molecules.

The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The high electronegativity of fluorine can alter the acidity of nearby protons, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with biological targets.[1] Concurrently, the α-methyl group provides conformational constraint, reducing the flexibility of the peptide backbone and locking in bioactive conformations. This steric hindrance also protects the adjacent peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of the therapeutic agent.

This technical guide provides a comprehensive overview of the fundamental properties of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid, offering insights into its synthesis, physicochemical characteristics, and its critical role in the development of next-generation therapeutics.

Physicochemical and Basic Properties

The unique structural features of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid dictate its chemical behavior and properties, which are summarized in the table below.

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₁₂FNO₂ | Chem-Impex[2] |

| Molecular Weight | 197.21 g/mol | Chem-Impex[2] |

| Appearance | White to off-white solid/powder | Chem-Impex[2][3] |

| Chirality | (S)-enantiomer | N/A |

| Synonyms | α-Methyl-L-4-fluorophenylalanine, (S)-α-Methyl-p-fluorophenylalanine | N/A |

| Optical Rotation | [α]D²⁰ = -12 ± 2° (c=1 in MeOH) for Fmoc-protected version | Chem-Impex[3] |

Basicity, Acidity, and Zwitterionic Nature

Like all α-amino acids, (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. In physiological pH ranges, it exists predominantly as a zwitterion, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).

-

pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid group in α-amino acids is typically around 2-3. The electron-withdrawing effect of the nearby protonated amino group enhances its acidity compared to a simple carboxylic acid like propanoic acid. The additional electron-withdrawing inductive effect of the 4-fluorophenyl group is expected to slightly lower this pKa value further.

-

pKa₂ (Amino Group): The pKa of the α-amino group is typically in the range of 9-10. The α-methyl group may slightly increase the basicity (raise the pKa) due to its electron-donating inductive effect, while the distant 4-fluorophenyl group is expected to have a negligible effect on the amino group's basicity.

This zwitterionic character is fundamental to its behavior in biological systems and its utility in solid-phase peptide synthesis.

Asymmetric Synthesis and Methodologies

The synthesis of enantiomerically pure α-methylated amino acids is a significant challenge in organic chemistry. Several strategies have been developed to achieve this, generally falling into categories such as the alkylation of chiral templates, asymmetric Strecker synthesis, or enzymatic resolutions.

While a specific, detailed protocol for the direct synthesis of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid was not found in the immediate search results, a general and robust approach involves the asymmetric alkylation of a chiral glycine enolate equivalent. A representative workflow is outlined below.

Conceptual Asymmetric Synthesis Workflow

This protocol is a generalized representation based on established methods for similar compounds.

-

Preparation of a Chiral Glycine Enolate Equivalent: A common starting point is the use of a Schiff base of glycine with a chiral auxiliary, such as a derivative of camphor or a Schöllkopf bis-lactim ether.

-

Deprotonation: The Schiff base is treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperatures (-78 °C) to generate a chiral, stabilized enolate.

-

Diastereoselective Alkylation: The enolate is first reacted with methyl iodide to install the α-methyl group. This is followed by a second alkylation step using 4-fluorobenzyl bromide. The chiral auxiliary directs the approach of the electrophiles, leading to a high degree of diastereoselectivity.

-

Hydrolysis and Deprotection: The resulting product is subjected to acidic hydrolysis to cleave the Schiff base and remove the chiral auxiliary, yielding the desired (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid. The chiral auxiliary can often be recovered and recycled.

Caption: Conceptual workflow for the asymmetric synthesis.

Applications in Drug Discovery and Development

The incorporation of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid into peptide-based drugs or small molecules is a strategic decision aimed at enhancing their therapeutic potential.

Enhancing Peptide Stability and Pharmacokinetics

Peptides often suffer from poor metabolic stability due to degradation by peptidases. The α-methyl group of this amino acid provides steric shielding, making the adjacent peptide bond resistant to enzymatic cleavage. This leads to a longer in vivo half-life and improved bioavailability. The fluorophenyl moiety can also increase lipophilicity, which can aid in cell membrane permeability. Commercial suppliers highlight its role in improving the stability and solubility of peptides, making it a valuable tool in drug design.[3]

Conformational Control and Receptor Binding

The α-methyl group restricts the conformational freedom of the peptide backbone, reducing the entropic penalty upon binding to a biological target. This can lead to higher binding affinity and selectivity. By locking the peptide into a more bioactive conformation, the overall potency of the drug can be significantly increased.

PET Imaging in Oncology

The core structure of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid has been leveraged in the development of Positron Emission Tomography (PET) imaging agents for cancer. A radiolabeled derivative, (S)-2-amino-3-[3-(2-¹⁸F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (¹⁸F-FIMP), has shown promise for imaging the L-type amino acid transporter (LAT1), which is often overexpressed in tumor cells.[4] This demonstrates that the α-methylated fluorophenylalanine scaffold is recognized and transported by key amino acid transporters, providing a mechanism for targeted delivery to cancer cells.

Caption: Key applications and their structural basis.

Conclusion

(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid is more than just a modified amino acid; it is a powerful tool in the arsenal of medicinal chemists. By combining the benefits of α-methylation for conformational rigidity and enzymatic stability with the strategic placement of fluorine to modulate electronic and metabolic properties, this building block enables the design of more potent, selective, and durable therapeutics. Its demonstrated utility in enhancing peptide drug performance and its application as a scaffold for targeted cancer imaging underscore its significance. As the demand for advanced and highly specific therapeutics continues to grow, the role of meticulously engineered amino acids like α-methyl-L-4-fluorophenylalanine will undoubtedly expand, paving the way for new and improved treatments for a wide range of diseases.

References

-

Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). National Institutes of Health. Available at: [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. Available at: [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PubMed Central. Available at: [Link]

-

Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PubMed Central. Available at: [Link]

-

4-Fluoro-alpha-methyl-D-phenylalanine | C10H12FNO2 | CID 14606002. PubChem. Available at: [Link]

-

Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel-Crafts reaction with trifluoromethanes. CORE. Available at: [Link]

-

Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]

-

In vitro evaluation of (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP) as a positron emission tomography probe for imaging amino acid transporters. PubMed. Available at: [Link]

-

Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]

-

4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312. PubChem. Available at: [Link]

-

Selective synthesis of L-2-[18 F]fluoro-alpha-methylphenylalanine via copper-mediated 18 F-fluorination of (mesityl)(aryl)iodonium salt. PubMed. Available at: [Link]

-

Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PubMed Central. Available at: [Link]

-

Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. Available at: [Link]

-

Syntheses of Coordination Compounds of (±)-2-Amino-3-(4-Hydroxyphenyl)Propionic Acid, Mixed Ligand Complexes and Their Biological Activities. ResearchGate. Available at: [Link]

-

Amino Acids in the Development of Prodrugs. MDPI. Available at: [Link]

-

Organic Compounds with Biological Activity. MDPI. Available at: [Link]

-

In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. National Institutes of Health. Available at: [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. Available at: [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

Sources

- 1. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. In vitro evaluation of (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP) as a positron emission tomography probe for imaging amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Sterically Hindered Fluorinated Amino Acids: A Technical Guide to the Genesis and Synthesis of (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the discovery and history of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry. By examining the foundational principles that led to its conception and the synthetic pathways developed for its creation, this document offers a detailed technical narrative for professionals engaged in the design and development of novel therapeutics.

Conceptual Genesis: The Rationale Behind α-Methylation and Fluorination in Amino Acid Scaffolds

The development of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid was not a singular event but rather the logical culmination of decades of research into the strategic modification of amino acid structures to enhance their therapeutic potential. The core impetus for its synthesis lies in two key structural modifications: α-methylation and aromatic fluorination.

1.1. The Significance of α-Methylation

The introduction of a methyl group at the α-carbon of an amino acid imposes significant steric constraints, which profoundly influences the conformational properties of peptides into which it is incorporated. This seemingly minor alteration has several critical consequences for drug design:

-

Enhanced Proteolytic Stability: The α-methyl group sterically hinders the approach of proteases, significantly reducing the rate of enzymatic degradation of the peptide backbone. This leads to a longer in vivo half-life, a crucial attribute for peptide-based therapeutics.[1][2]

-

Conformational Rigidity: The presence of the gem-dimethyl group restricts the rotational freedom around the peptide bond, favoring the adoption of specific secondary structures such as helical conformations.[1] This pre-organization can enhance binding affinity and selectivity for a target receptor.

-

Increased Lipophilicity: The addition of a methyl group can increase the overall lipophilicity of a peptide, potentially improving its membrane permeability and oral bioavailability.[3]

The pursuit of these benefits has driven the development of numerous asymmetric synthetic methods for producing enantiomerically pure α-methyl-α-amino acids.[4][5]

1.2. The Role of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine in a drug molecule is a widely employed strategy in medicinal chemistry to fine-tune its physicochemical and biological properties. In the context of a phenylalanine analog, the introduction of a fluorine atom at the para-position of the phenyl ring offers several advantages:

-

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence can alter the pKa of nearby functional groups and influence ligand-receptor interactions through modified electrostatic and hydrogen bonding potential.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism and increase the metabolic stability of the compound.

-

Enhanced Binding Affinity: In some cases, fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, leading to increased binding affinity.

-

Improved Pharmacokinetic Profile: The strategic placement of fluorine can enhance membrane permeability and bioavailability.[6]

The convergence of these two powerful strategies—α-methylation and fluorination—provided a compelling rationale for the design and synthesis of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid as a valuable building block for creating more robust and effective peptide-based drugs.[7][8]

Asymmetric Synthesis: Crafting Enantiopure (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic Acid

The primary challenge in the synthesis of this compound lies in the stereoselective construction of the chiral quaternary α-carbon. Various methodologies have been developed for the asymmetric synthesis of α-methyl-α-amino acids, which can be adapted for the preparation of the title compound.

2.1. Chiral Auxiliary-Mediated Alkylation

A common and effective strategy involves the use of a chiral auxiliary to direct the diastereoselective alkylation of a glycine or alanine enolate equivalent. A general workflow for this approach is as follows:

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

-

Coupling to Chiral Auxiliary: (S)-Alanine is coupled to a suitable chiral auxiliary, for example, a pseudoephedrine or a camphor-derived sultam, to form a chiral substrate.

-

Enolate Formation: The chiral substrate is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to generate a stereochemically defined enolate.

-

Diastereoselective Alkylation: The enolate is then reacted with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide) to introduce the fluorophenylmethyl side chain. The steric bulk of the chiral auxiliary directs the approach of the electrophile to one face of the enolate, resulting in a high degree of diastereoselectivity.

-

Cleavage of the Chiral Auxiliary: The chiral auxiliary is subsequently cleaved under acidic or basic conditions to yield the desired (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid.

-

Purification: The final product is purified by techniques such as recrystallization or chromatography to obtain the enantiomerically pure amino acid.

The choice of chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity and overall yield.

2.2. Catalytic Asymmetric Synthesis

More modern approaches utilize catalytic asymmetric methods, which offer greater atom economy. These methods include:

-

Asymmetric Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be used to mediate the enantioselective alkylation of an N-protected alanine ester.[4]

-

Transition Metal-Catalyzed Asymmetric Hydrogenation: Asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium or iridium catalyst can provide access to the desired enantiomer.

The following diagram illustrates a generalized workflow for the synthesis of α-methyl amino acids.

Caption: Generalized workflow for chiral auxiliary-mediated synthesis.

Physicochemical and Pharmacological Profile

While a specific, dedicated discovery paper for (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid is not readily identifiable in the literature, its properties can be inferred from related compounds and its intended applications. The non-fluorinated analog, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, has been investigated for its anti-inflammatory, antinociceptive, and antiplatelet activities.[9][10] It is plausible that the 4-fluoro-substituted version was synthesized to modulate these pharmacological properties, potentially enhancing efficacy or improving the pharmacokinetic profile.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂FNO₂ |

| Molecular Weight | 197.21 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Data obtained from PubChem CID 14606002.[11]

Applications in Research and Drug Development

The primary application of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid is as a specialized building block in peptide synthesis.[7] Its incorporation into peptide sequences is intended to confer the beneficial properties of α-methylation and fluorination, as discussed previously.

4.1. Peptide Mimetics and Therapeutic Peptides

This amino acid is particularly valuable in the design of peptide mimetics and therapeutic peptides where enhanced stability and specific conformational preferences are desired.[1][2] By replacing a natural amino acid with this analog, researchers can create peptides with improved resistance to enzymatic degradation and potentially higher binding affinities for their biological targets.

4.2. Probing Ligand-Receptor Interactions

The unique steric and electronic properties of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid make it a useful tool for probing the structure-activity relationships of peptide-receptor interactions. By systematically incorporating it into a peptide sequence, researchers can gain insights into the conformational requirements for biological activity.

The following diagram illustrates the impact of α-methylation on peptide structure.

Caption: Conformational effects of α-methylation on peptides.

Conclusion and Future Outlook

The discovery and development of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid represent a sophisticated approach to the design of advanced biomolecules. While its history is intertwined with the broader evolution of α-methylated and fluorinated amino acids, its utility as a specialized building block in medicinal chemistry is clear. The continued exploration of such non-proteinogenic amino acids will undoubtedly lead to the development of novel peptide-based therapeutics with superior pharmacological properties. The principles of steric hindrance and electronic modulation that underpin the design of this compound will continue to be central to the field of rational drug design.

References

-

Lu, T.-J., & Lin, C.-K. (2011). Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. The Journal of Organic Chemistry, 76(6), 1621–1633. [Link]

-

Corey, E. J., McCaully, R. J., & Sachdev, H. S. (1970). Asymmetric synthesis of .alpha.-amino acids. I. A new approach. Journal of the American Chemical Society, 92(8), 2476–2488. [Link]

-

Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643. [Link]

-

Zhu, Y., Khumsubdee, S., Schaefer, A., & Burgess, K. (2011). Asymmetric syntheses of α-methyl γ-amino acid derivatives. The Journal of Organic Chemistry, 76(18), 7449–7457. [Link]

-

Fu, G. C. (2017). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 139(15), 5515–5518. [Link]

-

Nevado, C. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(16), 5986-5992. [Link]

-

Grigoryan, S. G., Zhamharyan, A. G., Saghyan, A. S., Chitchiyan, A. A., Balyan, L. S., Poghosyan, A. S., Topchyan, H. V., & Balasanyan, M. G. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620–623. [Link]

-

Grigoryan, S. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623. [Link]

-

Fiori, S., & Formaggio, F. (2012). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Journal of Peptide Science, 18(3), 169-183. [Link]

-

Soloshonok, V. A., & Ono, T. (2009). Operationally convenient asymmetric synthesis of (S)-2-amino-3,3-bis-(4-fluorophenyl)propanoic acid. Journal of Fluorine Chemistry, 130(6), 547-549. [Link]

- Egis Gyogyszergyar Rt. (2006). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

Ploegh, H. L. (2019). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 58(42), 15006-15010. [Link]

-

Anantharamaiah, G. M., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2337. [Link]

- J Pharma Co Ltd, & Juzen Chemical Corp. (2020). (S)-2-amino-3-{4-[(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy]-3,5-dichlorophenyl}propanoic acid·monochloride, monohydrate thereof, crystal thereof, and method for producing same.

- Rhone-Poulenc Rorer S.A. (1999). Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-alpha-methyl-D-phenylalanine. PubChem. Retrieved January 4, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric syntheses of α-methyl γ-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. 4-Fluoro-alpha-methyl-D-phenylalanine | C10H12FNO2 | CID 14606002 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid structural analogs

An In-depth Technical Guide to the Structural Analogs of (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic Acid

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Value of α,α-Disubstituted Amino Acids

In the landscape of modern medicinal chemistry and peptide science, the design and synthesis of unnatural amino acids serve as a cornerstone for innovation. Among these, α,α-disubstituted amino acids, particularly those bearing stereochemically defined quaternary carbons, are of paramount importance. The core molecule of our focus, (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, exemplifies this class. The incorporation of an α-methyl group imparts significant conformational constraints on peptide backbones, often inducing helical or β-turn structures, which can enhance metabolic stability and receptor affinity.[1] Furthermore, the strategic placement of a fluorine atom on the phenyl ring is a well-established tactic to modulate electronic properties, improve metabolic resistance to oxidation, and enhance binding interactions through potential hydrogen bonding or dipole interactions. This guide provides a comprehensive exploration of the structural analogs of this valuable molecular scaffold, delving into the nuances of their synthesis, characterization, and biological evaluation.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The biological activity of analogs based on the (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid scaffold is exquisitely sensitive to structural modifications. Understanding these structure-activity relationships (SAR) is crucial for designing next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

The Influence of Aryl Ring Substitution

The 4-fluorophenyl moiety is a critical determinant of biological activity. Modifications to this ring, including the position and nature of the substituent, can profoundly impact target engagement.

-

Halogen Substitution: Replacing the 4-fluoro substituent with other halogens such as chloro or bromo can alter both the steric and electronic profile of the molecule.[2] While often maintaining activity, these changes can fine-tune binding affinity and membrane permeability.

-

Positional Isomerism: Moving the fluorine atom to the 3-position or 2-position creates distinct positional isomers with altered dipole moments and spatial arrangements, which can lead to differential interactions with target proteins.[3][4]

-

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems (e.g., thiophene, pyridine) or introducing additional substituents (e.g., methoxy, cyano) can explore new chemical space and potentially uncover novel binding modes or improved drug-like properties.[5]

The Role of the α-Methyl Group

The α-methyl group is not merely a steric blocker; it is a key conformational control element. Its presence restricts the rotational freedom around the Cα-N and Cα-C bonds, pre-organizing the molecule into a specific conformation that may be favorable for binding. Replacing the methyl group with larger alkyl chains (ethyl, isopropyl) can further enhance this steric hindrance but may also introduce unfavorable clashes within a binding pocket. Asymmetric syntheses of related α-methyl γ-amino acid derivatives have shown that substrate stereocontrol is a manageable and powerful tool.[6]

Modifications to the Amino and Carboxyl Termini

-

N-Alkylation: N-methylation or the introduction of larger alkyl groups can impact the hydrogen-bonding capacity of the amine and may alter its pKa. This is a common strategy to improve cell permeability and metabolic stability. For instance, fluorinated analogs of 2-(methylamino)isobutryic acid (MeAIB) have been developed as PET radioligands.[7]

-

Carboxylic Acid Bioisosteres: While the carboxylate is often essential for forming key salt-bridge interactions, it can be replaced with other acidic bioisosteres like tetrazoles or phosphonates to modulate acidity and pharmacokinetic properties.

SAR Summary Table

| Modification Site | Structural Change | Anticipated Impact on Biological Activity & Properties | Rationale/Causality |

| Aryl Ring | Relocate F (e.g., 3-F) | Modulate dipole moment, alter binding geometry. | Changes in electronic distribution and steric profile.[3][4] |

| Replace F with Cl, Br | Fine-tune lipophilicity and steric bulk.[2] | Halogen size and electronegativity affect van der Waals and dipole interactions. | |

| Add other substituents (e.g., OMe, CN) | Introduce new H-bond donors/acceptors; alter electronics.[5] | Expands potential interactions with the target protein. | |

| α-Position | Replace Methyl with Ethyl, Propyl | Increase steric bulk, further restrict conformation. | May enhance binding through increased hydrophobic interactions or cause steric clash.[1] |

| Remove Methyl Group | Increase conformational flexibility. | May result in loss of pre-organized active conformation, reducing potency. | |

| Amino Group | N-Methylation | Increase lipophilicity, remove H-bond donor. | Can improve membrane permeability and block N-degradation pathways.[7] |

| Carboxyl Group | Conversion to Ester or Amide | Neutralize charge, increase lipophilicity (pro-drug strategy). | Improves cell penetration; requires in-vivo hydrolysis to the active acid form. |

| Replacement with Tetrazole | Maintain acidic pKa, increase metabolic stability. | Tetrazole is a well-known bioisostere for carboxylic acid, resistant to metabolic reduction. |

Logical Relationship Diagram: SAR

Caption: Key modification sites on the core scaffold and their impact on critical drug properties.

Asymmetric Synthesis: A Strategic Imperative

The creation of enantiomerically pure α,α-disubstituted amino acids is a significant synthetic challenge. The absence of a proton at the α-carbon precludes racemization, meaning the stereocenter must be set correctly during the synthesis. Several robust strategies have been developed to achieve this.

Chiral Auxiliary-Mediated Synthesis

This classic and reliable approach involves temporarily attaching a chiral molecule (the auxiliary) to a glycine-derived substrate. The auxiliary then directs the stereochemical outcome of a subsequent alkylation step.

An operationally convenient method utilizes a chiral glycine Schiff base derived from (S)-2-hydroxypinane-3-one. Alkylation of this complex with 4-fluorobenzyl chloride, followed by a second alkylation with methyl iodide and subsequent hydrolysis, yields the desired product with high diastereoselectivity.[8] The auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.

Experimental Protocol: Asymmetric Alkylation via Chiral Auxiliary

-

Enolate Formation: To a solution of the chiral glycine imine auxiliary (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the resulting solution for 30 minutes to ensure complete enolate formation.

-

First Alkylation: Add 1-(chloromethyl)-4-fluorobenzene (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Second Alkylation: Add methyl iodide (1.5 eq) to the reaction mixture. Allow the solution to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Auxiliary Cleavage: Subject the crude product to acidic hydrolysis (e.g., 6N HCl, reflux) to cleave the chiral auxiliary and deprotect the amino acid.

-

Purification: Purify the resulting amino acid by ion-exchange chromatography or crystallization to yield the enantiomerically pure product.

Enzymatic Resolution

For industrial-scale synthesis, enzymatic methods offer high selectivity, mild reaction conditions, and a favorable environmental profile.[] The most common approach is the kinetic resolution of a racemic mixture.

In this workflow, a racemic mixture of an N-acetylated precursor is subjected to an acylase enzyme. These enzymes are stereospecific and will only hydrolyze the N-acetyl group from the desired (S)-enantiomer.[10][11] This creates a mixture of the free (S)-amino acid and the acetylated (R)-amino acid. These two compounds have different physical properties (e.g., solubility, charge) and can be easily separated by standard techniques like extraction or crystallization.

Workflow Diagram: Enzymatic Resolution

Caption: Workflow for the kinetic resolution of a racemic amino acid precursor using a stereoselective enzyme.

Other Notable Synthetic Strategies

-

Sharpless Asymmetric Epoxidation: This method can be used to synthesize chiral 2,3-epoxyalcohols from allylic alcohols, which are versatile intermediates that can be converted into amino acids.[12][13] The epoxidation uses a titanium isopropoxide catalyst and a chiral diethyl tartrate ligand to deliver an oxygen atom to a specific face of the double bond with high enantioselectivity.[14]

-

Ugi Multi-Component Reaction: The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to form an α-acylamino amide.[15][16] By using a chiral amine or carboxylic acid, diastereoselectivity can be induced, leading to an asymmetric synthesis of α,α-disubstituted amino acids.[17][18]

Analytical Methods for Chiral Integrity

Confirming the enantiomeric purity of the final product is a non-negotiable step in the development of chiral molecules. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this analysis.

Direct Chiral HPLC Analysis

The most straightforward method involves the use of a Chiral Stationary Phase (CSP). These columns contain a chiral selector immobilized on the silica support, which transiently forms diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for separation and quantification.

For α-amino acids, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective.[19] They can operate in polar ionic, polar organic, and reversed-phase modes, offering great flexibility.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm.

-

Mobile Phase: A simple, LC-MS compatible mobile phase such as 80:20 (v/v) Methanol/Water with 0.1% Formic Acid. The exact ratio may need to be optimized.[19]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the phenyl ring) or Mass Spectrometry (for higher sensitivity and selectivity).

-

Sample Preparation: Dissolve a small amount of the final amino acid product (approx. 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample. The two enantiomers should appear as distinct peaks. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Indirect Analysis via Diastereomer Formation

An alternative method involves derivatizing the amino acid with a chiral derivatizing agent, such as Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) or 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[20] This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase HPLC column (e.g., C18).

Workflow Diagram: Indirect Chiral Analysis

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric syntheses of α-methyl γ-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 10. academic.oup.com [academic.oup.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Sharpless Asymmetric Epoxidation: Applications in the Synthesis o...: Ingenta Connect [ingentaconnect.com]

- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. Synthesis of naturally occurring uridine-alpha-amino acid derivatives by the application of Ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Fluoro-L-phenylalanine (CAS 19883-77-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Amino Acid Chemistry

The deliberate incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a parent compound.[1][2] In the realm of amino acids, these modifications offer a powerful tool for enhancing the therapeutic potential of peptides and peptidomimetics. This guide provides a comprehensive technical overview of 3-Fluoro-L-phenylalanine (CAS 19883-77-3), a fluorinated analog of L-phenylalanine that has garnered significant attention as a valuable building block in drug discovery and protein engineering.[1] We will delve into its core physicochemical properties, spectral characteristics, synthesis, and applications, providing field-proven insights and detailed protocols for its effective utilization.

Core Physicochemical Properties

3-Fluoro-L-phenylalanine is a non-proteinogenic α-amino acid distinguished by the substitution of a hydrogen atom with a fluorine atom at the meta-position of the phenyl ring.[3][4] This seemingly subtle modification imparts significant changes to the molecule's electronic and steric properties, making it a valuable tool for probing and modulating biological systems.

| Property | Value | Source(s) |

| CAS Number | 19883-77-3 | [1][3] |

| Molecular Formula | C₉H₁₀FNO₂ | [1][3] |

| Molecular Weight | 183.18 g/mol | [4][5] |

| IUPAC Name | (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | [4][5] |

| Synonyms | m-Fluoro-L-phenylalanine, H-Phe(3-F)-OH | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 198.0-200.5 °C (decomposes) | [1] |

| Solubility | Soluble in water and alcohol at room temperature. | [6] |

| pKa₁ (α-COOH) | 2.10 | [3] |

| pKa₂ (α-NH₃⁺) | 8.98 | [3] |

Spectroscopic Profile

A thorough understanding of the spectroscopic characteristics of 3-Fluoro-L-phenylalanine is essential for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and purity of 3-Fluoro-L-phenylalanine. The presence of the ¹⁹F nucleus provides an additional handle for structural elucidation.

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the α-proton, and the β-protons of the side chain. The coupling of the aromatic protons with the fluorine atom provides key diagnostic information.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms, with the carbons of the phenyl ring exhibiting coupling to the fluorine atom.

| L-Phenylalanine | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | 3.98 | 58.74 |

| β-CH₂ | 3.1-3.3 | 39.10 |

| Aromatic CH | 7.3-7.4 | 130.4-132.1 |

| C=O | - | 176.77 |

| Reference data for L-phenylalanine in D₂O.[7] |

Infrared (IR) Spectroscopy

The IR spectrum of 3-Fluoro-L-phenylalanine displays characteristic absorption bands corresponding to its functional groups.

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H stretch (amino group) | 3000-3300 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (carboxyl group) | 1700-1750 |

| C=C stretch (aromatic ring) | 1450-1600 |

| C-F stretch | 1000-1400 |

| General expected ranges based on the structure.[8][9] |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and determining the fragmentation pattern of 3-Fluoro-L-phenylalanine. Under electron ionization (EI), common fragmentation pathways for amino acids include the loss of water, carbon monoxide, and ammonia from the protonated molecular ion.[10] The presence of the fluorophenyl group will influence the fragmentation, leading to characteristic ions.

Synthesis and Purification

The synthesis of 3-Fluoro-L-phenylalanine can be achieved through various methods, including enzymatic and chemical approaches.

Enzymatic Synthesis

One elegant and stereoselective method involves the use of phenylalanine ammonia lyases (PALs). This approach offers a green and efficient route to a variety of L-phenylalanine analogs.

Protocol 1: Enzymatic Synthesis of 3-Fluoro-L-phenylalanine

Causality: This protocol leverages the high stereoselectivity of PALs to catalyze the addition of ammonia to the corresponding cinnamic acid precursor, directly yielding the desired L-enantiomer.

Methodology:

-

Enzyme Preparation: Express and purify a suitable phenylalanine ammonia lyase (e.g., from Anabaena variabilis (AvPAL) or Planctomyces brasiliensis (PbPAL)) according to established protocols.[11]

-

Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing:

-

3-Fluorocinnamic acid (substrate)

-

A high concentration of an ammonia source (e.g., ammonium carbonate or ammonium hydroxide)

-

A suitable buffer (e.g., Tris-HCl, pH 8.5-9.0)

-

The purified PAL enzyme

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (typically 30-40 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by HPLC, observing the depletion of the 3-fluorocinnamic acid peak and the appearance of the 3-Fluoro-L-phenylalanine product peak.

-

Workup and Purification:

-

Terminate the reaction by denaturing the enzyme (e.g., by acidification or heat).

-

Remove the denatured enzyme by centrifugation.

-

Purify the 3-Fluoro-L-phenylalanine from the reaction mixture using ion-exchange chromatography or reversed-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and chiral HPLC.

Caption: Enzymatic synthesis of 3-Fluoro-L-phenylalanine.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of 3-Fluoro-L-phenylalanine is paramount for its application in drug development and peptide synthesis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a standard method for assessing the chemical purity of 3-Fluoro-L-phenylalanine.

Protocol 2: HPLC Analysis of 3-Fluoro-L-phenylalanine

Causality: This method separates the analyte from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

-

Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurity peaks. The purity is calculated based on the relative peak areas.

Chiral HPLC

To determine the enantiomeric purity, a chiral stationary phase is required.

Protocol 3: Chiral HPLC Analysis

Causality: This technique separates the L- and D-enantiomers based on their differential interactions with a chiral stationary phase.

Methodology:

-

System: HPLC with UV or other suitable detector.

-

Column: A chiral stationary phase, such as one based on cyclodextrin, teicoplanin, or a Pirkle-type phase.

-

Mobile Phase: The mobile phase composition (normal or reversed-phase) will depend on the specific chiral column used. Common mobile phases include mixtures of hexane/isopropanol or acetonitrile/water.

-

Analysis: Inject the sample and determine the ratio of the L- and D-enantiomer peaks to calculate the enantiomeric excess (% ee).

Applications in Drug Development and Research

The unique properties of 3-Fluoro-L-phenylalanine make it a valuable tool in several areas of research and development.

Peptide and Protein Engineering

Incorporation of 3-Fluoro-L-phenylalanine into peptides can enhance their metabolic stability by blocking sites of enzymatic degradation.[1] The altered electronic properties of the fluorinated phenyl ring can also modulate the binding affinity of the peptide to its target receptor.

Solid-Phase Peptide Synthesis (SPPS)

3-Fluoro-L-phenylalanine, typically as its N-Fmoc protected derivative (Fmoc-L-Phe(3-F)-OH), can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis protocols.

Protocol 4: Incorporation of Fmoc-3-Fluoro-L-phenylalanine-OH in SPPS

Causality: This protocol follows the standard Fmoc-SPPS cycle, where the base-labile Fmoc group is removed to allow for the coupling of the next amino acid.

Methodology:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) and perform the initial deprotection of the Fmoc group if necessary.

-

Amino Acid Activation: In a separate vessel, activate Fmoc-3-Fluoro-L-phenylalanine-OH (typically 3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

-

Coupling: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours).

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added 3-Fluoro-L-phenylalanine residue with a solution of piperidine in DMF (typically 20%).

-

Washing: Wash the resin with DMF to remove piperidine.

-

Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

-

Purification: Purify the crude peptide by reversed-phase HPLC.

Caption: General workflow for incorporating 3-Fluoro-L-phenylalanine in SPPS.

¹⁹F NMR Spectroscopy in Structural Biology

The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio. Incorporating 3-Fluoro-L-phenylalanine into a protein allows for the use of ¹⁹F NMR to study protein structure, dynamics, and ligand binding without the background signal present in ¹H NMR of large biomolecules.[12]

Metabolic Fate

The metabolic fate of fluorinated amino acids is a critical consideration in drug development. While specific pathways for 3-Fluoro-L-phenylalanine are not extensively detailed in readily available literature, studies on other fluorinated aromatic compounds suggest that biodegradation can occur, often initiated by monooxygenases that can lead to defluorination.[13] The stability of the C-F bond, however, generally leads to increased metabolic stability compared to the non-fluorinated parent compound.[14]

Safety and Handling

3-Fluoro-L-phenylalanine should be handled in accordance with standard laboratory safety procedures for chemical reagents. It is recommended to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

-

Ferreira, M. I. M., et al. (2008). Biodegradation of 3-fluoroaniline by a Rhizobium sp. Journal of Industrial Microbiology & Biotechnology, 35(10), 1183-1191. [Link]

-

PubChem. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. [Link]

-

Donnelly, C., & Murphy, C. D. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. Environmental Science & Technology, 57(26), 9698–9707. [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (2024). Journal of Biomolecular NMR. [Link]

-

ChemBK. L-3-fluorophenylalanine. [Link]

-

Anaerobic degradation of fluorinated aromatic compounds. (1996). Applied and Environmental Microbiology, 62(10), 3818–3821. [Link]

-

Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis. [Link]

-

PubChem. 3-Fluorophenylalanine. [Link]

-

Enzymatic synthesis of fluorinated compounds. (2021). Applied Microbiology and Biotechnology, 105(23), 8739–8760. [Link]

-

Wackett, L. P. (2021). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology, 15(3), 773-784. [Link]

-

FTIR analysis of L-phenylalanine. (2022). ResearchGate. [Link]

-

Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. (2000). Protein Science, 9(12), 2573-2576. [Link]

-

FT-IR frequency assignment for LPB. (2013). ResearchGate. [Link]

-

Human Metabolome Database. (2022). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

-

4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... (2020). ResearchGate. [Link]

-

NIST. L-Phenylalanine, N-(trifluoroacetyl)-, methyl ester. [Link]

-

Human Metabolome Database. (2022). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]

-

Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. (2023). Frontiers in Catalysis, 3. [Link]

-

SpectraBase. p-Fluoro-L-phenylalanine. [Link]

-

PubChem. p-Fluorophenylalanine. [Link]

-

Biological Magnetic Resonance Bank. (2004). L-Phenylalanine. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry, 16, 1056–1096. [Link]

-

Advances in Fmoc solid‐phase peptide synthesis. (2012). Journal of Peptide Science, 18(7), 411-428. [Link]

-

Solubility of L-Phenylalanine in Aqueous Solutions. (2009). Journal of Chemical & Engineering Data, 54(4), 1335-1337. [Link]

-

Fragmentation tree of phenylalanine computed from tandem MS data. (2012). ResearchGate. [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (2008). Journal of the American Society for Mass Spectrometry, 19(9), 1341–1350. [Link]

-

Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. (2003). Clinical Laboratory, 49(1-2), 45-50. [Link]

-

Domagała, E. (n.d.). Enzymatic synthesis of fluorinated L-phenylalanine marked with hydrogen isotopes. [Link]

-

Simple and sensitive high performance liquid chromatographic method for the simultaneous quantitation of the phenylalanine in human plasma. (2016). ResearchGate. [Link]

-

Eagle Biosciences. (n.d.). Phenylalanine, Tyrosine & Tryptophan HPLC Assay. [Link]

-

Phenylalanine in the Gas Phase – The Impact of Side-Chain Fluorination. (2018). MPG.PuRe. [Link]

Sources

- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 2. mdpi.com [mdpi.com]

- 3. 3-FLUORO-L-PHENYLALANINE | 19883-77-3 [chemicalbook.com]

- 4. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Phenylalanine(63-91-2) 13C NMR spectrum [chemicalbook.com]

- 12. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide: The Role of Fluorine in Enhancing Peptide and Protein Stability

Abstract

The strategic incorporation of fluorine into peptides and proteins has emerged as a powerful tool in drug discovery and protein engineering. This guide provides a comprehensive technical overview of the multifaceted roles that fluorine plays in modulating the stability of these biomacromolecules. We will delve into the fundamental physicochemical properties of fluorine that drive these effects, explore its influence on conformational stability and proteolytic resistance, and detail the practical applications and experimental methodologies essential for researchers in this field. This document is intended to serve as a valuable resource for scientists and drug development professionals seeking to leverage the unique properties of fluorine to design more robust and effective therapeutic peptides and proteins.

The Fluorine Advantage: Fundamental Physicochemical Principles

The unique properties of fluorine, the most electronegative element, are central to its profound impact on peptide and protein stability.[1][2][3] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows for its substitution with minimal steric perturbation.[1] However, the strong electron-withdrawing nature of fluorine creates a powerful inductive effect, leading to a highly polarized C-F bond.[4] This combination of size and electronegativity gives rise to several key characteristics that influence biomolecular stability:

-

Enhanced Hydrophobicity: Fluorinated amino acid side chains are significantly more hydrophobic than their hydrocarbon counterparts.[5][6] This increased hydrophobicity is a primary driver of the "fluoro-stabilization effect," which promotes the burial of these residues within the protein core, thereby enhancing overall thermodynamic stability.[1][5][7]

-

Conformational Predisposition: The electronic and steric properties of fluorinated side chains can influence local conformational preferences.[8][9] For instance, while highly fluorinated amino acids may decrease α-helix propensity, they have been shown to stabilize β-sheet structures.[7] This allows for the fine-tuning of secondary structure elements within a peptide or protein.

-

Modulation of pKa: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic groups, influencing electrostatic interactions and pH-dependent stability.

-

Resistance to Oxidation: The high strength of the C-F bond makes fluorinated compounds more resistant to metabolic oxidation, a crucial factor in drug development.[8]

Impact on Peptide and Protein Structure and Stability

The introduction of fluorine can have a dramatic and often predictable impact on the structural integrity and stability of peptides and proteins.

Conformational Stability

Fluorination is a widely recognized strategy for enhancing the thermal and chemical stability of proteins.[5][10] The increased hydrophobicity of fluorinated residues drives more efficient packing within the protein's hydrophobic core, leading to a more stable folded state.[5][10][11] This "fluorous effect" is a powerful tool for protein design, enabling the creation of proteins with enhanced resistance to denaturation by heat, chemical agents, and organic solvents.[5]

However, the effect of fluorination on secondary structure is context-dependent.[1] Studies have shown that while incorporating hexafluoroleucine (Hfl) can decrease the intrinsic α-helical propensity of a peptide, it can still lead to an overall increase in the thermostability of helical proteins.[1] This suggests that the stabilizing hydrophobic interactions can overcome the local conformational penalty. Conversely, fluorinated amino acids have been shown to have a higher propensity for β-sheet formation, making them valuable for stabilizing β-sheet-rich proteins like antibodies.[7][12]

Logical Diagram: Impact of Fluorination on Peptide Stability

Caption: A typical experimental workflow for evaluating the stability of fluorinated peptides.

Experimental Protocol: Protease Stability Assay

This assay is used to quantify the resistance of a peptide to degradation by a specific protease. [13][14][15] Objective: To compare the proteolytic stability of a fluorinated peptide to its non-fluorinated counterpart.

Materials:

-

Fluorinated and non-fluorinated control peptides

-

Protease of interest (e.g., trypsin, chymotrypsin)

-

Assay buffer (protease-specific, e.g., 50 mM Tris-HCl, pH 8.0 for trypsin)

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Reaction Setup:

-

Prepare stock solutions of the peptides and the protease in the assay buffer.

-

In a microcentrifuge tube, combine the peptide solution with the assay buffer.

-

Initiate the reaction by adding the protease solution to the peptide solution. The final enzyme:substrate ratio should be optimized (e.g., 1:100 w/w).

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C).

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the quenching solution.

-

-

RP-HPLC Analysis:

-

Analyze each quenched time point sample by RP-HPLC.

-

Use a suitable C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

-

Monitor the absorbance at 214 nm or 280 nm.

-

-

Data Analysis:

-

Integrate the peak area of the intact peptide at each time point.

-

Plot the percentage of intact peptide remaining versus time for both the fluorinated and non-fluorinated peptides.

-

Calculate the half-life (t1/2) of each peptide under these conditions. A longer half-life for the fluorinated peptide indicates increased proteolytic stability.

-

Conclusion

The incorporation of fluorine into peptides and proteins offers a versatile and powerful strategy for enhancing their stability and modulating their biological activity. By understanding the fundamental principles governing the effects of fluorination and employing rigorous experimental methodologies for characterization, researchers can unlock the full potential of this approach in the development of next-generation therapeutics and engineered proteins. While the effects of fluorination can be context-dependent and sometimes unpredictable, the continued exploration of this chemical space promises to yield novel biomacromolecules with superior properties for a wide range of biomedical applications. [1][2]

References

- Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. PubMed.

- The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. University of Michigan.

- Antimicrobial activity and protease stability of peptides containing fluorin

- Fluorinated Protein and Peptide Materials for Biomedical Applic

- Fluorine: A new element in protein design. PMC.

- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC.

- Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Royal Society of Chemistry.

- Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. PubMed.

- Fluorin

- Advancements in Peptide Synthesis with Fluorinated Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD..

- Antimicrobial activity and protease stability of peptides containing fluorin

- Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.

- Structural basis for the enhanced stability of highly fluorin

- Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews.

- Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. PMC.

- Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research.

- Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery.

- Synthesis of complex unnatural fluorine-containing amino acids. PMC.

- Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. American Chemical Society.

- Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.

- Impact of fluorination on proteolytic stability of peptides in human blood plasma. AGRIS.

- Fluorinated peptide biom

- Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.

- Marsh Lab - Fluorin

- Applications of fluorine-containing amino acids for drug design. PubMed.

- Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. Chemistry Europe.

- USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORM

- Using 19F NMR to Probe Biological Interactions of Proteins and Peptides.

- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.

- Fluorine in drug discovery: Role, design and case studies.

- Fluorinated Protein and Peptide Materials for Biomedical Applic

- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Using Circular Dichroism to Determine How Fluorin

- Circular dichroism with fluorescent peptides?. Reddit.

- Circular dichroism of peptides. PubMed.

- Potent Racemic Antimicrobial Polypeptides Uncovered by a Stereochemical Series of Cationic d/l Backbones. Journal of the American Chemical Society.

Sources

- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]

- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. pnas.org [pnas.org]

- 11. Marsh Lab - Fluorinated Peptides [sites.google.com]

- 12. Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Non-Canonical Amino Acids

Abstract

Non-canonical amino acids (ncAAs) represent a significant expansion of the chemical diversity available for protein engineering and drug discovery. Moving beyond the 20 proteinogenic amino acids, ncAAs offer novel side-chain functionalities, altered backbone stereochemistry, and unique physicochemical properties.[1][2][] This guide provides a comprehensive technical overview of the primary methodologies for synthesizing ncAAs, tailored for researchers, scientists, and drug development professionals. We delve into the foundational principles and practical execution of chemical synthesis, enzymatic and chemoenzymatic approaches, and in vivo incorporation through genetic code expansion. The discussion emphasizes the causality behind experimental choices, presenting each protocol as a self-validating system. Detailed step-by-step methodologies, comparative data tables, and illustrative diagrams of key workflows are provided to equip the reader with the knowledge to select and implement the most suitable synthetic strategy for their specific research and development goals.

Introduction: The Expanding Role of Non-Canonical Amino Acids in Science

Beyond the Canonical 20: A Universe of Chemical Diversity

The central dogma of molecular biology describes a system that primarily utilizes 20 canonical amino acids to construct the vast array of proteins that drive life's processes.[4] However, nature's repertoire is far broader, with over 500 amino acids identified.[4] Non-canonical amino acids (ncAAs), also referred to as unnatural amino acids (UAAs), are those not naturally encoded in the genetic code of most organisms.[] They can possess unique side chains, D-stereochemistry, or modified backbones, offering a rich palette of chemical functionalities.[5][6] The ability to synthesize these molecules and incorporate them into peptides and proteins has become a transformative tool in chemical biology, materials science, and medicine.[][7]

Applications in Drug Discovery and Development

The incorporation of ncAAs into peptide-based therapeutics is a powerful strategy to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability.[7][8][9] By introducing ncAAs, researchers can enhance resistance to enzymatic degradation, modulate receptor binding affinity and selectivity, and fine-tune pharmacokinetic profiles.[8][10] For instance, replacing an L-amino acid with its D-enantiomer can confer resistance to proteases.[8] Furthermore, ncAAs serve as versatile building blocks for peptidomimetics and other small molecule drugs, contributing to novel therapeutic scaffolds.[9]

Tools for Probing and Engineering Biological Systems

Beyond therapeutics, ncAAs are invaluable tools for studying protein structure and function.[1][10] The introduction of ncAAs with specific properties—such as fluorescent labels, photo-crosslinkers, or bioorthogonal handles—at precise locations within a protein allows for the investigation of protein-protein interactions, cellular localization, and enzymatic mechanisms in living cells.[10][11] This is often achieved through the powerful technique of genetic code expansion, which enables the site-specific incorporation of ncAAs into proteins in vivo.[2][11]

Chemical Synthesis Strategies: Building Blocks from the Ground Up

Chemical synthesis remains a cornerstone for producing a wide variety of ncAAs, offering great flexibility in designing novel structures.[1][] However, these methods can be challenged by harsh reaction conditions and the need for protecting group strategies.[][5][12]

Classical Methods: Foundations of ncAA Synthesis

First described by Adolph Strecker in 1850, this method is a two-step process for synthesizing α-amino acids from an aldehyde or ketone.[13][14] The reaction begins with the formation of an α-aminonitrile from an aldehyde, ammonia, and cyanide, followed by hydrolysis of the nitrile to yield the amino acid.[13][14][15][16]

-

Mechanism: The process involves the initial formation of an imine from the aldehyde and ammonia. Cyanide then acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile.[15][16] Subsequent acid-catalyzed hydrolysis converts the nitrile group into a carboxylic acid, yielding the final α-amino acid.[13][15]

-

Causality in Protocol: The use of ammonium chloride (NH₄Cl) and potassium cyanide (KCN) is a common and safer alternative to using ammonia and hydrogen cyanide gas.[13] The mildly acidic ammonium ion protonates the aldehyde, activating it for nucleophilic attack by ammonia.[13][15]

-

Imine Formation & Cyanation: a. In a well-ventilated fume hood, dissolve the starting aldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol. b. Add ammonium chloride (NH₄Cl, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) to the solution. c. Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis of the α-Aminonitrile: a. Upon completion of the first step, concentrate the reaction mixture under reduced pressure to remove the solvent. b. Add a strong acid, such as 6M hydrochloric acid (HCl), to the residue. c. Heat the mixture to reflux for 4-8 hours to hydrolyze the nitrile. d. Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid. e. The crude amino acid can be purified by recrystallization.

Asymmetric Synthesis: The Pursuit of Chirality

Since most biological applications require enantiomerically pure amino acids, asymmetric synthesis is crucial.[5][17]

This approach utilizes naturally occurring chiral molecules, such as canonical amino acids or carbohydrates, as starting materials.[1] For example, substituted proline derivatives can be generated from proline through targeted C-H oxidation.[1]

This is a highly efficient method for producing optically enriched α-amino acids.[1] It often involves the use of chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemistry of the reaction. For example, the asymmetric hydrogenation of N-acetylamino phenyl acrylic acids using a ruthenium catalyst can produce chiral acids with high enantiomeric excess.[1]

This protocol is a conceptual representation of asymmetric alkylation using a chiral auxiliary, such as a fluorine-modified Ni(II) Schiff base complex.[1]

-

Complex Formation: a. Prepare the chiral Ni(II) Schiff base complex by reacting a chiral ligand with a nickel(II) salt. b. Add the amino acid substrate (e.g., glycine) to form the nucleophilic glycine-Ni(II) complex.

-